H-Cxp-ala-Gly-Phe-leu-OH
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Overview
Description
H-Cxp-ala-Gly-Phe-leu-OH is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is composed of a sequence of amino acids, specifically cysteine, alanine, glycine, phenylalanine, and leucine, which contribute to its distinctive properties and functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Cxp-ala-Gly-Phe-leu-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the final product, ensuring its purity and quality .
Chemical Reactions Analysis
Types of Reactions
H-Cxp-ala-Gly-Phe-leu-OH can undergo various chemical reactions, including:
Oxidation: The cysteine residue in the peptide can be oxidized to form disulfide bonds, which can influence the peptide’s stability and conformation.
Reduction: Disulfide bonds formed during oxidation can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like DTT for reduction. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cysteine residue results in the formation of disulfide-linked dimers or higher-order structures .
Scientific Research Applications
H-Cxp-ala-Gly-Phe-leu-OH has a wide range of applications in scientific research:
Chemistry: The compound is used as a model peptide for studying peptide synthesis, folding, and stability.
Mechanism of Action
The mechanism of action of H-Cxp-ala-Gly-Phe-leu-OH involves its interaction with specific molecular targets and pathways. For instance, the peptide can bind to opioid receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, such as inhibition of adenylate cyclase activity and reduction of neurotransmitter release .
Comparison with Similar Compounds
H-Cxp-ala-Gly-Phe-leu-OH can be compared to other similar peptides, such as:
Gly-Phe-Leu-Gly (GFLG): A tetra-peptide sequence used in cathepsin-sensitive drug delivery systems.
H-SER-ASN-ASN-PHE-GLY-ALA-ILE-LEU-SER-SER-OH: Another peptide used in diabetes research.
The uniqueness of this compound lies in its specific amino acid sequence, which imparts distinct properties and functionalities, making it suitable for a variety of applications in research and industry.
Properties
Molecular Formula |
C30H39N5O8 |
---|---|
Molecular Weight |
597.7 g/mol |
IUPAC Name |
4-[(2S)-2-amino-3-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-3-methylbutyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]benzoic acid |
InChI |
InChI=1S/C30H39N5O8/c1-17(2)13-24(30(42)43)35-28(39)23(15-19-7-5-4-6-8-19)34-25(36)16-32-26(37)18(3)33-27(38)22(31)14-20-9-11-21(12-10-20)29(40)41/h4-12,17-18,22-24H,13-16,31H2,1-3H3,(H,32,37)(H,33,38)(H,34,36)(H,35,39)(H,40,41)(H,42,43)/t18-,22-,23-,24-/m0/s1 |
InChI Key |
YGSPIRVSMFDGND-IMNFJDCFSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)C(=O)O)N |
Origin of Product |
United States |
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